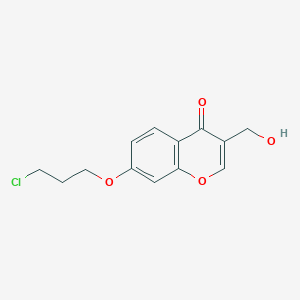

7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one

描述

7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one is a synthetic chromen-4-one (flavonoid) derivative characterized by a chloropropoxy substituent at the 7-position and a hydroxymethyl group at the 3-position of the chromen-4-one core. This compound serves as a key intermediate in the synthesis of abaperidone (FI-8602), an atypical antipsychotic under development by Ferrer International for schizophrenia treatment . Its pharmacological relevance stems from structural features that modulate interactions with central nervous system targets, particularly dopamine and serotonin receptors .

属性

IUPAC Name |

7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO4/c14-4-1-5-17-10-2-3-11-12(6-10)18-8-9(7-15)13(11)16/h2-3,6,8,15H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIBXRJGMYMHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCCl)OC=C(C2=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445820 | |

| Record name | 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172739-49-0 | |

| Record name | 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This compound has garnered attention in recent years for its potential applications in pharmacology, particularly in the areas of antimicrobial, antifungal, and antipsychotic activities. The following sections summarize the current understanding of its biological activity, supported by research findings and data tables.

- Molecular Formula : C13H13ClO4

- Molecular Weight : 268.69 g/mol

- Purity : Typically around 95% .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study reported that it effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus niger, with EC50 values as low as 25 µg/mL .

| Fungal Strain | EC50 (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

Antipsychotic Potential

This compound has also been investigated for its potential antipsychotic effects. In vitro assays indicated that it acts on dopaminergic receptors, suggesting a mechanism that could be beneficial in treating psychotic disorders. The compound was found to have a moderate affinity for D2 receptors, which are commonly targeted in antipsychotic therapies .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy for resistant infections .

- Antifungal Treatment Study : In a laboratory setting, researchers tested this compound against various fungal pathogens isolated from immunocompromised patients. Results indicated that it not only inhibited fungal growth but also exhibited synergistic effects when combined with standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives like this compound can often be attributed to specific structural features. The presence of the chloropropoxy group enhances lipophilicity, which may improve membrane penetration and bioavailability. Additionally, modifications at the hydroxymethyl position have been shown to influence receptor binding affinity and selectivity .

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Properties : Studies have indicated that derivatives of chromen-4-one compounds possess antimicrobial activity against several pathogens. For instance, derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL.

- Anticancer Potential : Chromen-4-one derivatives are being investigated for their anticancer properties. Research has shown that certain modifications can enhance their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : Some studies suggest that chromen-4-one derivatives may offer neuroprotective benefits, potentially aiding in recovery from neurological injuries. This is particularly relevant in the context of ischemic events where cognitive recovery is crucial.

Therapeutic Applications

The therapeutic applications of 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one are promising:

- Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound in drug development, particularly for infectious diseases and cancer therapies .

- Combination Therapy : Research indicates that combining this compound with other therapeutic agents may enhance efficacy against resistant strains of bacteria and cancer cells, suggesting a potential role in combination therapies.

Case Study 1: Antimicrobial Activity

A study focused on synthesized isoxazole derivatives, which included chromen-4-one structures, reported significant antimicrobial activity against drug-resistant Mtb strains. The results demonstrated selective inhibition without affecting non-tubercular mycobacterial strains, highlighting the compound's potential for targeted therapy.

Case Study 2: Neuroprotection

In preclinical models, compounds similar to this compound showed significant improvements in cognitive function following induced ischemia. These findings suggest the potential for developing neuroprotective agents based on this chemical structure.

Data Tables

| Biological Activity | Effect | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Inhibition of Mtb | 1 - 4 | Effective against drug-resistant strains |

| Anticancer | Inhibition of cell proliferation | Varies | Promising results in various cancer cell lines |

| Neuroprotective | Enhanced cognitive recovery | N/A | Improved outcomes post-injury |

相似化合物的比较

Structural Modifications and Physicochemical Properties

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one and structurally related analogs:

Key Observations :

- Hydroxymethyl vs. Phenolic Groups: The 3-hydroxymethyl group in the target compound improves synthetic flexibility for further derivatization compared to fixed phenolic groups (e.g., genistein) .

Pharmacological Profiles

CYP450 Inhibition

Abaperidone, derived from this compound, exhibits moderate inhibition of CYP2D6 and CYP3A4 enzymes, critical for predicting drug-drug interactions. In contrast, genistein derivatives show minimal CYP450 inhibition, favoring safer long-term use in metabolic disorders .

Receptor Binding

The chloropropoxy chain in abaperidone enhances affinity for serotonin 5-HT₂A and dopamine D₂ receptors, a feature absent in simpler chromen-4-ones like genistein. This specificity underpins its antipsychotic efficacy .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chromen-4-one derivatives are often prepared by reacting substituted phenols with chloroalkyl reagents under alkaline conditions. describes a procedure using sodium hydroxide in ethanol with hydrogen peroxide to oxidize intermediates, achieving yields of ~65–75% . Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) can optimize yield and reduce side products like unreacted chloropropane derivatives.

Q. How is the structural identity of this compound validated?

- Methodology : Use a combination of spectroscopic techniques:

- IR spectroscopy : Confirm hydroxyl (-OH, ~3200–3500 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups (as in for related chromen-4-ones) .

- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for chromen-4-one protons) and substituent integration (e.g., chloropropoxy chain protons at δ 3.5–4.5 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloropropoxy and hydroxymethyl groups .

Advanced Research Questions

Q. How can reaction by-products during synthesis be systematically identified and minimized?

- Methodology :

- Chromatographic analysis (HPLC or TLC) to detect intermediates like uncyclized chalcone precursors or incomplete substitution products .

- Mechanistic studies : Use kinetic monitoring (e.g., UV-vis spectroscopy) to identify rate-limiting steps. For example, highlights the role of Meldrum’s acid in facilitating cyclization via keto-enol tautomerism, which reduces side reactions .

- Reagent optimization : Replace NaOH with milder bases (e.g., K₂CO₃) to suppress hydrolysis of the chloropropoxy group .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodology :

- Molecular docking : Dock the compound into target protein active sites (e.g., acetylcholinesterase or microbial enzymes) using software like AutoDock Vina. demonstrates successful docking of similar chromen-4-ones into bacterial enzyme pockets to rationalize antimicrobial activity .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants for the chloropropoxy group) with bioactivity data from analogous compounds .

Q. How can conflicting bioactivity data in different assay systems be resolved?

- Methodology :

- Assay standardization : Compare results across multiple platforms (e.g., microbial disk diffusion vs. microdilution assays) to identify protocol-dependent variability.

- Metabolite profiling : Use LC-MS to detect degradation products in cell culture media that may interfere with activity measurements .

- Structural analogs : Test derivatives (e.g., replacing chloropropoxy with methoxy groups) to isolate pharmacophore contributions, as seen in for related flavones .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the acetylcholinesterase inhibitory activity of this compound?

- Methodology :

- Ellman’s assay : Measure thiocholine production via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) at 412 nm. Include donepezil as a positive control .

- Kinetic analysis : Determine IC₅₀ values and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。